

ELF-97 Alcohol: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: Elf 97

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This technical guide provides an in-depth overview of the chemical structure, properties, and applications of ELF®-97 (Enzyme-Labeled Fluorescence) alcohol, a highly fluorescent and photostable molecule widely utilized in biological research. This document is intended for researchers, scientists, and drug development professionals who employ phosphatase-based detection methods in their experimental workflows.

Introduction

ELF-97 alcohol is the fluorescent product resulting from the enzymatic hydrolysis of its non-fluorescent precursor, ELF-97 phosphate. This system serves as a powerful tool for the detection of phosphatase activity in a variety of biological contexts. The conversion of the soluble ELF-97 phosphate into the insoluble, bright yellow-green fluorescent ELF-97 alcohol precipitate at the site of enzymatic activity allows for precise localization and quantification of target molecules.^{[1][2][3]} Its exceptional photostability and large Stokes shift make it an ideal reporter molecule for techniques such as in situ hybridization (ISH), immunohistochemistry (IHC), and flow cytometry.^[4]

Chemical Structure and Properties

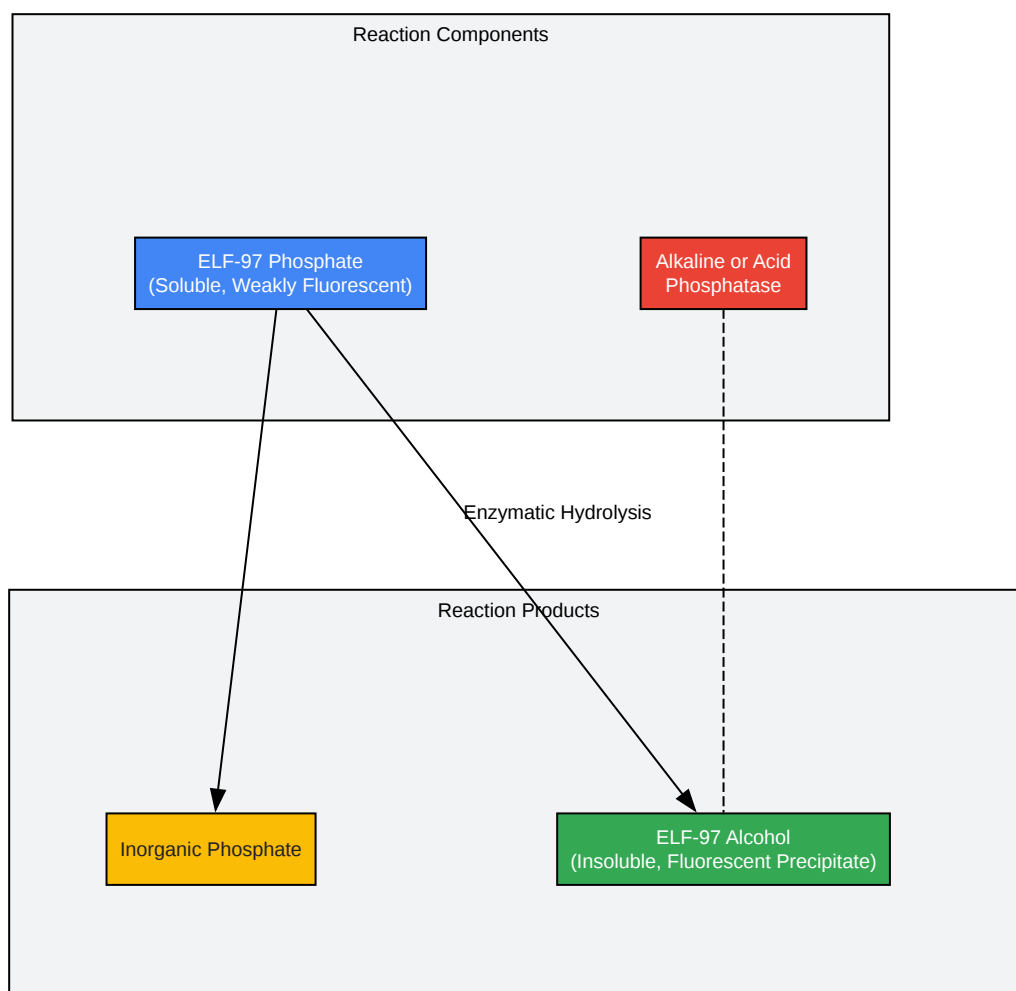
The chemical structures and key properties of ELF-97 phosphate and its hydrolysis product, ELF-97 alcohol, are summarized below.

Table 1: Chemical Properties of ELF-97 Phosphate and ELF-97 Alcohol

Property	ELF-97 Phosphate	ELF-97 Alcohol
Chemical Name	2-(5'-chloro-2'-phosphoryloxyphenyl)-6-chloro-4-(3H)-quinazolinone	2-(5'-chloro-2'-hydroxyphenyl)-6-chloro-4-(3H)-quinazolinone
Molecular Formula	C ₁₄ H ₉ Cl ₂ N ₂ O ₅ P	C ₁₄ H ₈ Cl ₂ N ₂ O ₂
Molecular Weight	387.11 g/mol	307.13 g/mol
CAS Number	147394-94-3	28683-92-3
Appearance	Soluble, weakly blue-fluorescent	Insoluble, yellow-green fluorescent precipitate
Excitation Max.	~345 nm	~360 nm
Emission Max.	Weak blue fluorescence	~530 nm

Mechanism of Action

The detection principle of the ELF-97 system is based on the enzymatic cleavage of the phosphate group from ELF-97 phosphate by phosphatases, such as alkaline phosphatase (AP) or acid phosphatase. This irreversible reaction yields the highly fluorescent and insoluble ELF-97 alcohol, which precipitates at the site of enzyme activity.



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Caption: Enzymatic conversion of ELF-97 phosphate to ELF-97 alcohol.

Experimental Protocols

Detailed methodologies for the application of ELF-97 phosphate in key experimental techniques are provided below. These protocols are intended as a starting point and may require optimization for specific experimental conditions.

Immunohistochemistry (IHC)

This protocol outlines the use of ELF-97 phosphate for the detection of antigens in paraffin-embedded tissue sections.

Materials:

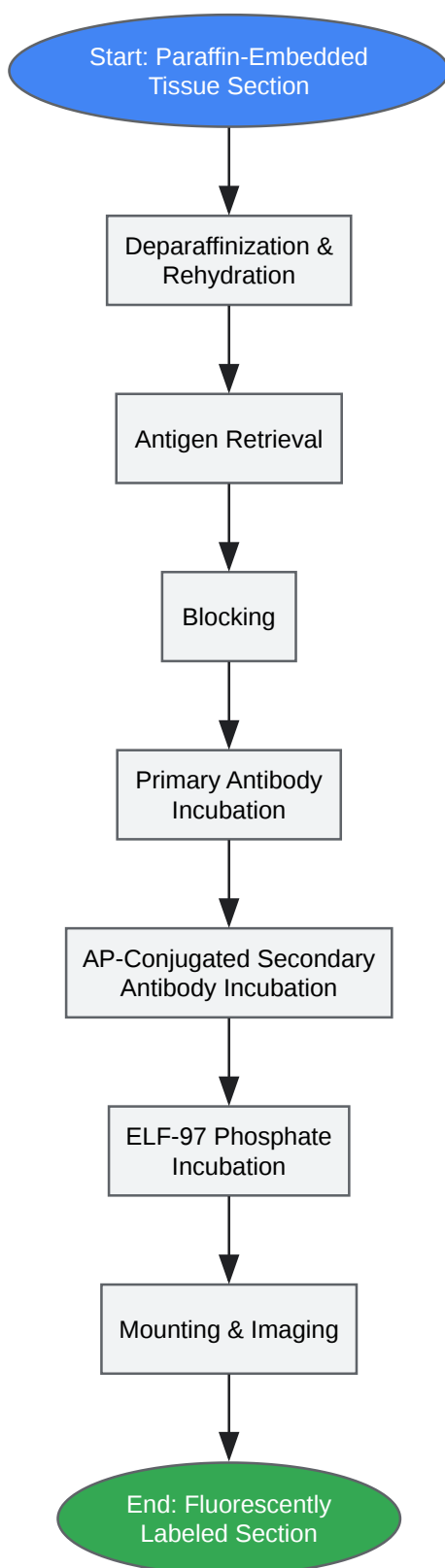
- Formalin-fixed, paraffin-embedded tissue sections on slides
- Xylene
- Ethanol (100%, 95%, 80%, 70%)
- Deionized water
- Phosphate-buffered saline (PBS)
- Antigen retrieval solution (e.g., 10 mM sodium citrate, pH 6.0)
- Blocking buffer (e.g., 1% BSA in PBS)
- Primary antibody
- Alkaline phosphatase (AP)-conjugated secondary antibody
- ELF-97 Phosphate solution
- Mounting medium

Procedure:

- Deparaffinization and Rehydration:
 - Immerse slides in xylene (2 x 5 minutes).

- Immerse in 100% ethanol (2 x 3 minutes).
- Immerse in 95% ethanol (1 x 3 minutes).
- Immerse in 80% ethanol (1 x 3 minutes).
- Immerse in 70% ethanol (1 x 3 minutes).
- Rinse with deionized water.
- Antigen Retrieval:
 - Perform heat-induced epitope retrieval as required for the primary antibody.
- Blocking:
 - Incubate sections with blocking buffer for 1 hour at room temperature.
- Primary Antibody Incubation:
 - Incubate with primary antibody at the optimal dilution for 1 hour at room temperature or overnight at 4°C.
- Secondary Antibody Incubation:
 - Wash slides with PBS (3 x 5 minutes).
 - Incubate with AP-conjugated secondary antibody for 1 hour at room temperature.
- Signal Detection:
 - Wash slides with PBS (3 x 5 minutes).
 - Prepare the ELF-97 phosphate working solution according to the manufacturer's instructions.
 - Incubate sections with the ELF-97 phosphate solution for 5-15 minutes at room temperature, protected from light.

- Mounting:
 - Rinse slides with deionized water.
 - Mount with an aqueous mounting medium.



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Caption: Immunohistochemistry workflow using ELF-97 phosphate.

In Situ Hybridization (ISH)

This protocol describes the use of ELF-97 phosphate for the detection of specific nucleic acid sequences in cells or tissue sections.

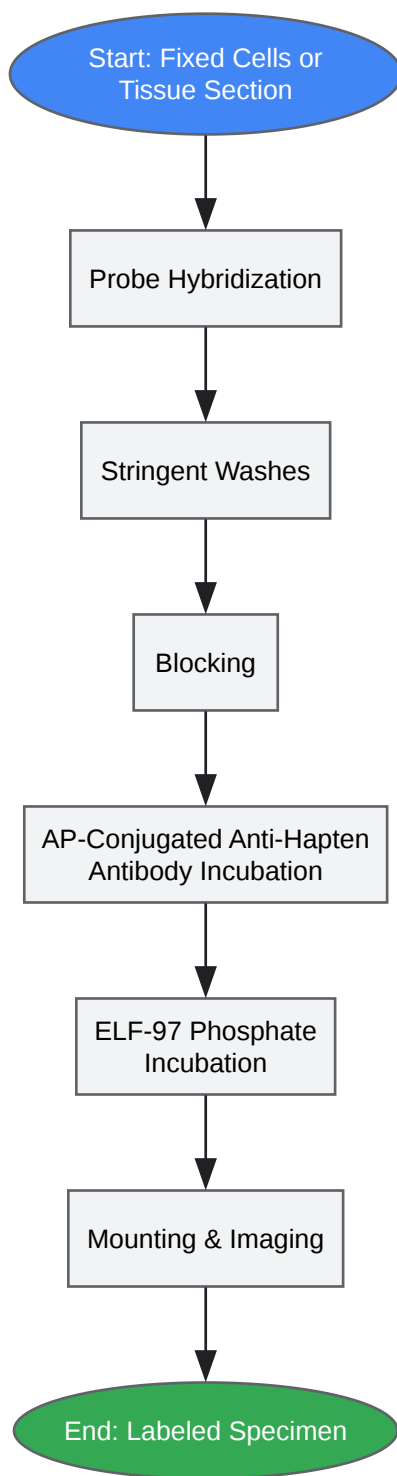
Materials:

- Fixed cells or tissue sections on slides
- Hybridization buffer
- Hapten-labeled nucleic acid probe (e.g., biotin, DIG)
- Stringent wash buffers
- Blocking buffer
- AP-conjugated anti-hapten antibody (e.g., anti-biotin-AP, anti-DIG-AP)
- ELF-97 Phosphate solution
- Mounting medium

Procedure:

- Sample Preparation and Hybridization:
 - Prepare and pretreat samples to allow probe access.
 - Hybridize with the hapten-labeled probe overnight at the appropriate temperature.
- Post-Hybridization Washes:
 - Perform stringent washes to remove unbound probe.
- Immunodetection:
 - Incubate with blocking buffer for 1 hour at room temperature.

- Incubate with the AP-conjugated anti-hapten antibody for 1 hour at room temperature.
- Signal Detection:
 - Wash with buffer (3 x 5 minutes).
 - Incubate with ELF-97 phosphate solution for 15-60 minutes at room temperature, protected from light.
- Mounting and Visualization:
 - Rinse slides with deionized water.
 - Mount and visualize using a fluorescence microscope.



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Caption: In situ hybridization workflow with ELF-97 phosphate detection.

Flow Cytometry

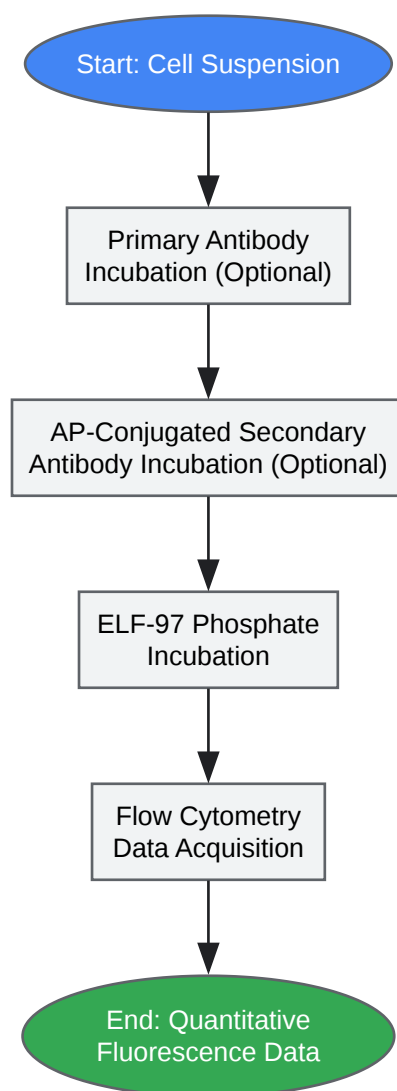
This protocol details the detection of phosphatase activity or cell surface markers using ELF-97 phosphate in a flow cytometry workflow.

Materials:

- Cell suspension
- Flow cytometry buffer (e.g., PBS with 1% BSA)
- Primary antibody (if applicable)
- AP-conjugated secondary antibody (if applicable)
- ELF-97 Phosphate solution
- Propidium iodide (PI) or other viability dye (optional)

Procedure:

- Cell Staining (for cell surface markers):
 - Incubate cells with the primary antibody for 30 minutes at 4°C.
 - Wash cells with flow cytometry buffer.
 - Incubate with the AP-conjugated secondary antibody for 30 minutes at 4°C.
 - Wash cells with flow cytometry buffer.
- ELF-97 Phosphate Staining:
 - Resuspend cells in buffer containing ELF-97 phosphate at the desired concentration.
 - Incubate for 10-30 minutes at room temperature, protected from light.
- Data Acquisition:
 - Analyze cells on a flow cytometer equipped with a UV laser for ELF-97 alcohol excitation.



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Caption: Flow cytometry workflow using ELF-97 phosphate.

Data and Performance

Table 2: Performance Characteristics of ELF-97 Alcohol

Parameter	Value	Reference
Stokes Shift	>180 nm	[4]
Photostability	Significantly more photostable than fluorescein	[4]
Signal Brightness	Many-fold brighter than fluorescein conjugates	[4]
Precipitate	Fine, well-localized precipitate	[2]

Conclusion

The ELF-97 phosphate/alcohol system offers a sensitive, robust, and highly versatile method for the detection of phosphatase activity in a wide range of research applications. The resulting ELF-97 alcohol precipitate provides a bright, photostable, and sharply localized signal, enabling high-resolution imaging and sensitive quantification. The detailed protocols and data presented in this guide are intended to facilitate the successful integration of this powerful detection technology into the workflows of researchers in cell biology, molecular biology, and drug discovery.

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